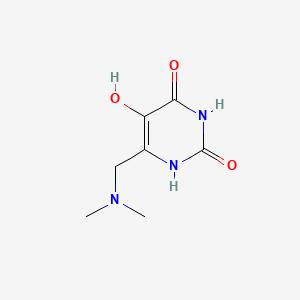
Dntt-2,9-C10
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,9-Didecyldinaphtho[2,3-b:2’,3’-f]thieno[3,2-b]thiophene, commonly referred to as Dntt-2,9-C10, is an organic compound with the chemical formula C42H52S2. It is a white to yellow crystalline solid with a melting point of approximately 230°C . This compound is notable for its applications in organic electronic devices, particularly in organic field-effect transistors (OFETs) and organic thin-film transistors (OTFTs), due to its excellent charge transport properties and high carrier mobility .
Méthodes De Préparation
The synthesis of 2,9-Didecyldinaphtho[2,3-b:2’,3’-f]thieno[3,2-b]thiophene involves a multi-step reaction process. The preparation method includes a two-step bromination reaction catalyzed by sodium chloroformate, followed by a reaction with potassium sulfate, and finally, dehydrogenation by heating under a hydrogen atmosphere . Industrial production methods often involve solution-processing techniques, such as low-speed solution shearing, to deposit large-area, high-performance crystals .
Analyse Des Réactions Chimiques
2,9-Didecyldinaphtho[2,3-b:2’,3’-f]thieno[3,2-b]thiophene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents for oxidation and reducing agents for reduction. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or thioethers .
Applications De Recherche Scientifique
2,9-Didecyldinaphtho[2,3-b:2’,3’-f]thieno[3,2-b]thiophene has a wide range of scientific research applications. In chemistry, it is used to prepare high-performance OFETs and OTFTs due to its high carrier mobility and stability . In biology and medicine, it is explored for its potential use in biosensors and bioelectronics. In the industry, it is utilized in the production of organic light-emitting diodes (OLEDs) and organic solar cells, where it contributes to good charge transport properties and high quantum efficiency .
Mécanisme D'action
The mechanism of action of 2,9-Didecyldinaphtho[2,3-b:2’,3’-f]thieno[3,2-b]thiophene involves its role as a hole-transporting material in organic semiconductors. It facilitates the movement of positive charge carriers (holes) through its conjugated molecular structure, which enhances the performance of electronic devices. The molecular targets and pathways involved include the interaction with gold source and drain contacts in transistors, where it improves charge exchange and reduces contact resistance .
Comparaison Avec Des Composés Similaires
2,9-Didecyldinaphtho[2,3-b:2’,3’-f]thieno[3,2-b]thiophene is compared with other similar compounds, such as 2,7-didecyl-benzothieno-benzothiopene (C10-BTBT), 3,9-didecyl-dinaphtho-thiophene (C10-DNT), and didecyl-sexithiophene (C10-6T). These compounds share similar structural features and applications in organic electronics. 2,9-Didecyldinaphtho[2,3-b:2’,3’-f]thieno[3,2-b]thiophene is unique in its superior charge transport properties and stability, making it a preferred choice for high-performance OFETs and OTFTs .
Propriétés
Formule moléculaire |
C42H52S2 |
|---|---|
Poids moléculaire |
621.0 g/mol |
Nom IUPAC |
7,19-didecyl-12,24-dithiahexacyclo[11.11.0.02,11.04,9.014,23.016,21]tetracosa-1(13),2(11),3,5,7,9,14(23),15,17,19,21-undecaene |
InChI |
InChI=1S/C42H52S2/c1-3-5-7-9-11-13-15-17-19-31-21-23-33-27-37-39(29-35(33)25-31)43-42-38-28-34-24-22-32(20-18-16-14-12-10-8-6-4-2)26-36(34)30-40(38)44-41(37)42/h21-30H,3-20H2,1-2H3 |
Clé InChI |
LNWJGRPGRSTXTD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC1=CC2=CC3=C(C=C2C=C1)C4=C(S3)C5=C(S4)C=C6C=C(C=CC6=C5)CCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl (3R,5S)-3-hydroxy-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B12934299.png)
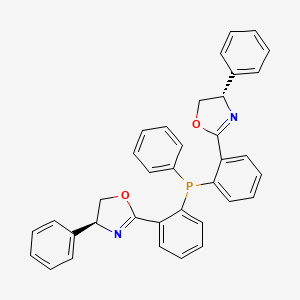
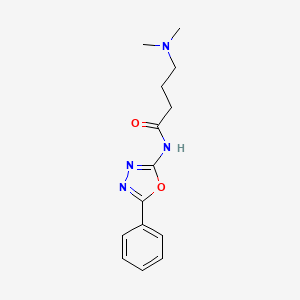
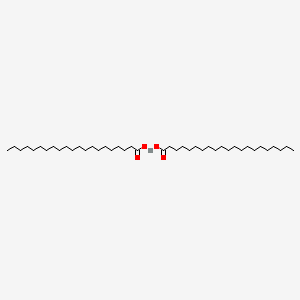
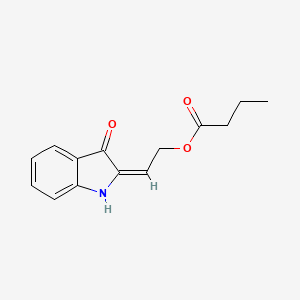
![Acetamide, N-[2-[2-(1H-imidazol-2-yl)phenyl]-1H-benzimidazol-5-yl]-](/img/structure/B12934329.png)

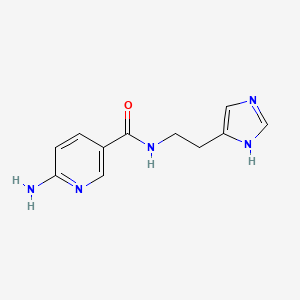
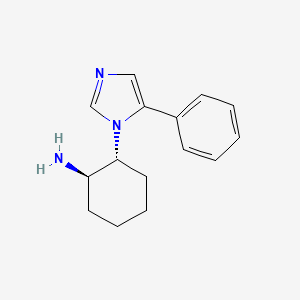

![N-(4-(4-Amino-6-ethylthieno[2,3-d]pyrimidin-5-yl)phenyl)benzamide](/img/structure/B12934343.png)

![4-[4-(Morpholin-4-yl)-6-(thiophen-2-yl)pyrimidin-2-yl]aniline](/img/structure/B12934356.png)
